Aftin-5

Cytotoxicity Cell viability Alzheimer's disease

Aftin-5 is the premier pharmacological tool for inducing Alzheimer's-relevant Aβ42 dysregulation. Unlike roscovitine (a potent CDK inhibitor) or toxic Aftin-4, Aftin-5 selectively elevates Aβ42 (>900% increase) while suppressing Aβ38, with zero off-target kinase activity across 402 kinases at 10 µM. Its non-cytotoxic profile (IC50 >150 µM) enables unambiguous high-throughput screening for AD therapeutics. This unique multi-parametric profile—robust Aβ42 modulation, complete CDK silence, and low toxicity—cannot be replicated by any other compound, ensuring experimental reproducibility and clean data interpretation.

Molecular Formula C19H26N6O
Molecular Weight 354.4 g/mol
Cat. No. B11929238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAftin-5
Molecular FormulaC19H26N6O
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCCC(CO)NC1=NC2=C(C(=N1)N(C)C3=CC=CC=C3)N=CN2C(C)C
InChIInChI=1S/C19H26N6O/c1-5-14(11-26)21-19-22-17(24(4)15-9-7-6-8-10-15)16-18(23-19)25(12-20-16)13(2)3/h6-10,12-14,26H,5,11H2,1-4H3,(H,21,22,23)/t14-/m1/s1
InChIKeyHYFZLABHJHEEFS-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aftin-5: A Selective Amyloid-β42 Inducer for Alzheimer's Disease Research Model Procurement


Aftin-5 (CAS 1461717-05-4) is a low-molecular-weight (354.45 g/mol) purine derivative from the Aftin (Amyloid-β Forty-Two Inducer) family, structurally related to roscovitine but devoid of cyclin-dependent kinase (CDK) inhibitory activity [1][2]. It functions as a selective pharmacological inducer of amyloid-β42 (Aβ42) peptide production in cultured cells, acting in a β-secretase- and γ-secretase-dependent manner [1]. Aftin-5 robustly upregulates extracellular Aβ42 levels while simultaneously downregulating Aβ38, with minimal effect on Aβ40, thereby creating a cellular model that recapitulates the altered Aβ42/Aβ40 ratio observed in Alzheimer's disease (AD) pathology [1]. Its non-cytotoxic profile at effective concentrations distinguishes it from earlier Aftin analogs and establishes Aftin-5 as a critical tool compound for dissecting Aβ dysregulation mechanisms and screening for potential AD therapeutics [1].

Why Generic Substitution of Aftin-5 with Other Aβ Modulators or Purine Analogs Fails


Aftin-5 cannot be functionally replaced by structurally similar purine derivatives like roscovitine or other Aβ modulators due to its unique, multi-parametric pharmacological profile. While roscovitine inhibits CDKs with nanomolar potency, Aftin-5 exhibits no kinase interaction across a panel of 402 kinases at 10 μM, a property essential for its use as a selective control devoid of confounding cell cycle effects [1]. Furthermore, Aftin-5's pattern of amyloid modulation (Aβ42 ↑↑, Aβ38 ↓, Aβ40 →) is distinct from γ-secretase modulators (GSMs), which typically decrease Aβ42 and increase Aβ38 [1]. Even among its closest Aftin family members, such as Aftin-4, substitution is not possible due to critical differences in cellular toxicity: Aftin-5 is non-cytotoxic up to 100 μM, whereas Aftin-4 exhibits significant toxicity at concentrations required for maximal Aβ42 induction, thereby limiting its experimental utility and complicating data interpretation [1]. This combination of robust Aβ42 induction, lack of off-target kinase activity, and favorable toxicity profile creates a unique experimental window that cannot be replicated by other available compounds.

Quantitative Evidence Guide for Aftin-5: Comparative Performance Data Versus Closest Analogs


Superior Cellular Tolerability of Aftin-5 Compared to Aftin-4 in Neuronal Cell Lines

Aftin-5 exhibits significantly reduced cytotoxicity compared to its direct structural analog, Aftin-4, across multiple neuronal cell lines. This difference in tolerability is critical, as Aftin-4's cytotoxicity at effective concentrations for Aβ42 induction (bell-shaped dose-response) limits its use in prolonged or high-concentration experiments. In contrast, Aftin-5 displays a linear Aβ42 induction curve up to 150 μM without concurrent toxicity, enabling more robust and reproducible experimental designs [1].

Cytotoxicity Cell viability Alzheimer's disease Neuronal models

Kinome-Wide Selectivity Profiling: Aftin-5 is Devoid of Off-Target Kinase Activity

Aftin-5 is a purine derivative structurally related to the CDK inhibitor roscovitine, yet it exhibits no detectable interaction with any kinase in a broad profiling panel. This property establishes Aftin-5 as an ideal negative control for roscovitine and other kinase inhibitors in assays where kinase inhibition is a confounding variable [1][2].

Kinase selectivity Off-target effects Chemical biology Target validation

Quantitative Modulation of Extracellular Amyloid-β Peptide Profile by Aftin-5

Aftin-5 induces a robust and specific alteration in the extracellular amyloid-β peptide profile, characterized by a dramatic increase in Aβ42 and a parallel decrease in Aβ38, with minimal effect on Aβ40. This profile recapitulates the pathogenic shift observed in AD and is opposite to that induced by γ-secretase modulators (GSMs) [1].

Amyloid-beta Aβ42 Aβ38 Alzheimer's disease model γ-secretase

Reversible Mitochondrial Ultrastructural Remodeling Without Functional Impairment

Aftin-5 induces a reversible alteration in mitochondrial ultrastructure, characterized by partial swelling without cristae disruption, while preserving key mitochondrial functional parameters. This contrasts with many mitochondrial toxins that irreversibly impair function and induce cell death [1].

Mitochondrial biology Mechanism of action Ultrastructure Alzheimer's disease

Optimal Research Applications for Aftin-5 Based on Quantified Differentiation


High-Throughput Screening for Inhibitors of Aβ42 Dysregulation (Anti-AD Compounds)

Aftin-5's robust and specific upregulation of Aβ42 (>900% increase) in a non-cytotoxic manner (IC50 >150 μM in N2a-AβPP695 cells) enables the development of high-throughput cellular assays to identify compounds that reverse this pathogenic shift [1]. The linear dose-response and lack of off-target kinase activity (0/402 kinases at 10 μM) ensure that screening hits are not confounded by cell death or kinase inhibition [1]. This application is directly supported by the quantitative data in Section 3, Evidence Items 1, 2, and 3 [1].

Generation of a Chemically Induced Cellular Model of Alzheimer's Disease Pathology

The unique Aβ profile induced by Aftin-5—massive Aβ42 increase, Aβ38 decrease, and stable Aβ40—mimics the Aβ42/Aβ40 ratio alteration observed in AD patient brains [1]. This allows researchers to create a rapid, reproducible, and chemically defined cellular model of Aβ dysregulation for studying downstream pathogenic mechanisms, such as oligomer formation, tau hyperphosphorylation, or synaptic dysfunction, without the need for genetic manipulation or prolonged differentiation [1]. This application is supported by the quantitative Aβ modulation data presented in Section 3, Evidence Item 3 [1].

Negative Control for Roscovitine and Other CDK Inhibitors in Neuroscience Research

Aftin-5's structural similarity to roscovitine, combined with its complete lack of CDK inhibitory activity (0/402 kinases at 10 μM), makes it an ideal negative control compound for experiments investigating the role of CDK5 or other CDKs in neuronal function, synaptic plasticity, or neurodegeneration [1]. Using Aftin-5 allows researchers to attribute observed effects of roscovitine specifically to CDK inhibition rather than to off-target, Aftin-like Aβ modulation [1]. This application is supported by the kinome profiling data in Section 3, Evidence Item 2 [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aftin-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.